molecular formula C10H11ClO2S B1276011 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride CAS No. 61551-49-3

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Cat. No. B1276011
CAS RN: 61551-49-3
M. Wt: 230.71 g/mol
InChI Key: FNEIMPFRVQQOMV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various sulfonated derivatives. It is a compound that can be modified to produce a range of sulfonamide products with potential antimicrobial properties. Although the preparation method of this compound has not been widely published, it is available commercially, albeit at a high cost. This has led researchers to develop new, more efficient, and cost-effective synthetic routes for its production .

Synthesis Analysis

The synthesis of sulfonated derivatives of tetrahydronaphthalene involves several steps, including sulfonation, dehalogenation, and reduction processes. For instance, sulfonation of 5,6,7,8-tetrahydro-1-naphthylamine with sulfuric acid yields a mixture of sulfonic acids, which can be further processed through various chemical reactions such as Bechamp reductions and hydrogenolysis to obtain desired sulfonated products . A novel synthetic route has been developed for 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which is a precursor for new tetrahydronaphthalene-sulfonamide derivatives with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is not explicitly detailed in the provided papers. However, the structure is implied to be a tetrahydronaphthalene ring with a sulfonyl chloride group at the second position. This functional group is reactive and allows for further chemical modifications, which is crucial for the synthesis of various derivatives .

Chemical Reactions Analysis

The chemical reactivity of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is highlighted by its ability to undergo a range of reactions. It can be transformed into sulfonamide derivatives, which exhibit different levels of antimicrobial activity. The compound's reactivity is also demonstrated in the synthesis of sulfonic acids and their subsequent conversion into sulfonamide products through reactions such as sulfonation, dehalogenation, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride are not extensively discussed in the provided papers. However, its role as an intermediate in the synthesis of antimicrobial agents suggests that it possesses chemical properties that facilitate the formation of biologically active compounds. Its ability to be easily modified indicates a certain level of chemical versatility, which is essential for the development of various sulfonamide derivatives with different levels of activity and safety profiles .

Scientific Research Applications

Antimicrobial Agents Synthesis

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is used in the synthesis of antimicrobial agents. A study demonstrated the preparation of tetrahydronaphthalene-sulfonamide derivatives, showcasing their potential as potent antimicrobial agents against various bacterial strains and Candida Albicans. These derivatives, derived from 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, showed varying levels of biological activity, with some being highly active sulfonamide products (Mohamed et al., 2021).

Sulfonated Derivatives Synthesis

This compound is integral in synthesizing sulfonated derivatives of naphthylamines. Research has shown the production of various sulfonic acid derivatives through sulfonation processes involving tetrahydronaphthalene derivatives, demonstrating its versatility in chemical synthesis (Courtin, 1981).

RXR-Selective Agonists Development

Studies have utilized 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in developing Retinoid X Receptor (RXR)-selective agonists. These agonists are significant in medical research, particularly in treating conditions like cutaneous T-cell lymphoma. The synthesis of such compounds involves modifications that aim to achieve biological selectivity and potency (Heck et al., 2016).

Green Chemistry Applications

Recent research has focused on using tetrahydronaphthalene derivatives in green chemistry applications. This involves constructing multi-functionalized benzenes through environmentally friendly methods. Such research emphasizes the role of these compounds in sustainable and eco-friendly chemical processes (Damera & Pagadala, 2023).

Visible-Light-Catalyzed Synthesis

The compound plays a crucial role in visible-light-catalyzed synthesis processes. Studies have developed methods using sulfonyl chlorides, including 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, for the difunctionalization of methylenecyclopropanes. This method is pivotal in synthesizing sulfonylated dihydronaphthalenes, demonstrating its importance in advanced organic synthesis (Liu et al., 2019).

Fluorescent Sensor Development

In the realm of analytical chemistry, this compound has been used to develop fluorescent sensors for metal ion detection. Such sensors have shown high selectivity and sensitivity, particularly for toxic metals like antimony and thallium, highlighting its utility in environmental and biological monitoring (Qureshi et al., 2019).

Safety And Hazards

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and is associated with the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEIMPFRVQQOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406678
Record name 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

CAS RN

61551-49-3
Record name 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydronaphthalene (1.45 g; 11.3 mmol) in dichloromethane (22.7 mL) cooled to 0° C. was added chlorosulfonic acid (0.9 mL; 13.5 mmol) fast dropwise. The reaction mixture was stirred overnight warming to room temperature gradually. The reaction mixture was used in the next reaction directly without purification.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HS Mohamed, ME Haiba, NA Mohamed… - Journal of Molecular …, 2021 - Elsevier
In the present work, authors successfully prepared potent antimicrobial agents of new tetrahydronaphthalene-sulfonamide derivatives, derived from new easily synthetic route of 3-…
Number of citations: 3 www.sciencedirect.com
SS Abd El-Karim, MM Anwar, YM Syam, MA Nael… - Bioorganic …, 2018 - Elsevier
Type 2 diabetes (T2D) is a severe disease and it is one of the most raising problems worldwide. This study deals with design, synthesis and in vivo determination of a new set of tetralin-…
Number of citations: 45 www.sciencedirect.com
RS Kumbhare - 2021 - search.proquest.com
MicroRNAs (miRNAs) are small non-coding RNA molecules (~ 22-nucleotides long) and constitute up to 60% of human genes. miRNAs are primarily involved in gene silencing by …
Number of citations: 3 search.proquest.com
DC Lenstra - 2020 - repository.ubn.ru.nl
Danny Lenstra compleet.indd Page 1 Danny Lenstra Page 2 Page 3 Design, Synthesis and Evaluafion of Histone Lysine Methyltransferase Inhibitors Daniël Cornelis Lenstra Page 4 …
Number of citations: 2 repository.ubn.ru.nl

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